26-Fold Superior hiNOS Potency over the Five-Membered Ring Analog 2-Iminopyrrolidine
In a direct head-to-head study, 2-iminopiperidine (six-membered ring) inhibited recombinant human iNOS with an IC50 of 1.0 μM, while the five-membered analog 2-iminopyrrolidine required a 26-fold higher concentration (IC50 = 26 μM) to achieve comparable inhibition [1]. Both compounds were tested under identical conditions in the same assay platform using recombinant human iNOS at a final L-arginine concentration of 30 μM. The 26-fold potency gap demonstrates that ring expansion from five to six atoms is the single most impactful structural modification for hiNOS inhibitory activity within this chemical series [1].
| Evidence Dimension | hiNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.0 μM |
| Comparator Or Baseline | 2-Iminopyrrolidine: 26 μM |
| Quantified Difference | 26-fold (2-iminopiperidine is 26× more potent) |
| Conditions | Recombinant human iNOS; final L-arginine concentration = 30 μM; eight concentrations tested per compound |
Why This Matters
A 26-fold potency difference means that substituting 2-iminopiperidine with 2-iminopyrrolidine in any iNOS inhibition assay would require a proportionally higher mass and may introduce off-target effects at elevated concentrations, undermining experimental reproducibility and data interpretability.
- [1] Moore WM, Webber RK, Fok KF, et al. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. J Med Chem. 1996;39(3):669-672. Table 1. doi:10.1021/jm950766n View Source
